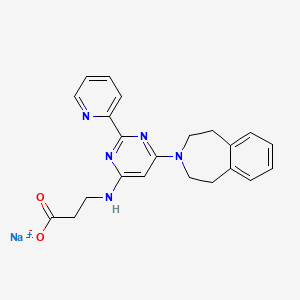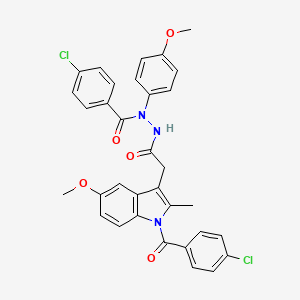
Indomethacin Diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Indomethacin synthesis involves several steps, including the formation of an indole ring, which is a crucial part of the drug’s structure. The synthesis begins with 4-methoxyphenyl hydrazine and involves several reactions, including isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement .Molecular Structure Analysis
Indomethacin’s molecular formula is C19H16ClNO4 . It has a complex structure that includes an indole ring, which is crucial for its activity. The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .Chemical Reactions Analysis
Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . It also exhibits reactivity differences with ammonia gas and has been used to investigate acid-base reactions of solid materials .Physical And Chemical Properties Analysis
Indomethacin’s physical and chemical properties have been studied extensively. It is known to form polymorphs and solvates, and its amorphous properties have been extensively studied . More detailed information about its physical and chemical properties can be found on the PubChem database .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Indomethacin Diamide: , as a derivative of indomethacin, retains the parent compound’s potent anti-inflammatory properties. It is commonly used in the treatment of rheumatic disorders and other inflammatory diseases. The mechanism involves blocking prostaglandin synthesis, which plays a key role in the inflammation process .
Analgesic Effects
Due to its action on cyclooxygenase (COX) enzymes, Indomethacin Diamide serves as an effective analgesic. It is particularly useful in managing moderate to severe pain, especially when inflammation is also present .
Antipyretic Properties
Indomethacin Diamide exhibits antipyretic effects, making it suitable for reducing fever associated with various conditions. This is attributed to its ability to inhibit prostaglandin synthesis in the hypothalamus, which is responsible for temperature regulation .
Chemopreventive Potential
Research has indicated that Indomethacin Diamide may possess chemopreventive properties. Its role in COX inhibition can potentially reduce the risk of certain types of cancers, although more research is needed to fully understand this application .
Photostability and Physicochemical Research
Studies have explored the photostability and physicochemical characteristics of Indomethacin Diamide in supramolecular systems. Understanding its stability under various conditions is crucial for its application in pharmaceutical formulations .
Insecticide Resistance Studies
While not a direct application of Indomethacin Diamide, research on diamide resistance in lepidopteran pests provides insights into the challenges of developing effective insecticides. These studies focus on ryanodine receptor target-site mutations affecting diamide binding, which is relevant for the broader class of diamide compounds .
Safety And Hazards
Indomethacin can increase the risk of fatal heart attack or stroke, even if you don’t have any risk factors . It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG) . Other side effects include skin rash, changes in vision, heart problems, signs of liver or pancreas problems, signs of stomach bleeding, kidney problems, and low red blood cells (anemia) .
Orientations Futures
Indomethacin is currently used to manage acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, and patent ductus arteriosus . Future research may focus on its unique effects demonstrating inhibitory modulation of NO-induced vasodilation and trigeminal activity, which may be fundamental to its ability to treat paroxysmal hemicrania and hemicrania continua .
Propriétés
IUPAC Name |
4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHTINDTQQHHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27Cl2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indomethacin Diamide | |
CAS RN |
402849-25-6 |
Source


|
| Record name | Indomethacin diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOMETHACIN DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

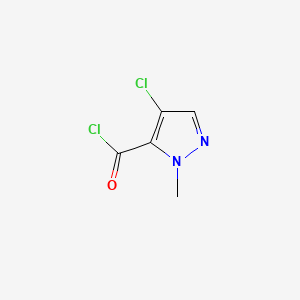
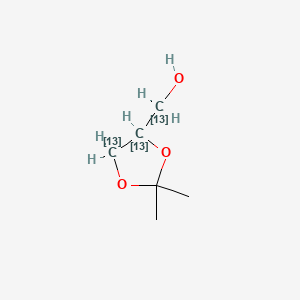
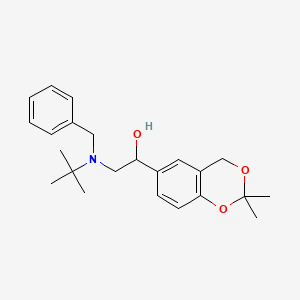


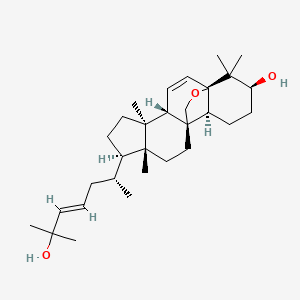
![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)
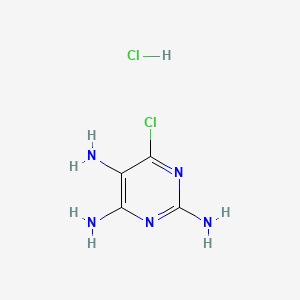
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
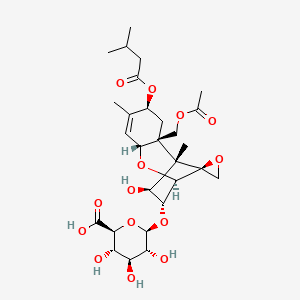
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

